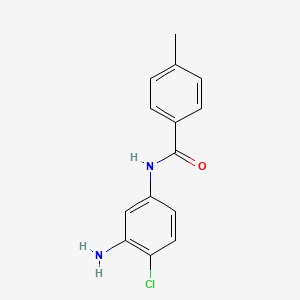

N-(3-Amino-4-chlorophenyl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of benzoic acid derivatives with amines or the modification of existing benzamide compounds. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide was achieved through hydrogenation and esterification starting from 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide . These methods could potentially be adapted for the synthesis of "N-(3-Amino-4-chlorophenyl)-4-methylbenzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR, and DFT calculations. For example, the crystal structure of a related compound was determined to belong to the tetragonal system, and the optimized geometric bond lengths and angles were compared with X-ray diffraction values . These techniques could be used to analyze the molecular structure of "N-(3-Amino-4-chlorophenyl)-4-methylbenzamide."

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclization, and hydrogenation. For instance, the synthesis of nitro-free 3-aminobenzothiophenes from 2,4,6-trinitrobenzamide involved nucleophilic substitution followed by Thorpe-Ziegler cyclization . The reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide highlighted the electron-affinic nature of the nitro groups and their reduction to amines . These reactions could be relevant to the chemical behavior of "N-(3-Amino-4-chlorophenyl)-4-methylbenzamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and nitro groups can affect these properties. For example, the antiproliferative activity of a benzamide derivative was attributed to its molecular electrostatic potential and intermolecular interactions as analyzed by Hirshfeld surface analysis . The physical and chemical properties of "N-(3-Amino-4-chlorophenyl)-4-methylbenzamide" would likely be influenced by the amino and chloro substituents on the phenyl ring and the methyl group on the benzamide moiety.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

N-(3-Amino-4-chlorophenyl)-4-methylbenzamide is involved in the synthesis of various chemical compounds with potential medicinal applications. For instance, the compound has been utilized in the preparation of broad-spectrum protein kinase inhibitors, demonstrating a hybrid flow and microwave approach that enhances overall yields and atom economy, reducing the need for extensive purification steps (Russell et al., 2015). Additionally, derivatives of similar compounds have shown to yield 5-amino-2-hydrazino-1,3-thiazoles upon reaction with thiosemicarbazides, indicating potential for diverse chemical applications (Balya et al., 2008).

Anticancer Research

In the realm of anticancer research, compounds structurally related to N-(3-Amino-4-chlorophenyl)-4-methylbenzamide, such as AZD4877, have been identified as potent kinesin spindle protein (KSP) inhibitors. These compounds exhibit significant biochemical potency and pharmacological properties conducive to clinical development for cancer treatment, highlighting the potential of related chemical entities in therapeutic applications (Theoclitou et al., 2011).

Material Science and Engineering

In material science, the thermal stability of similar compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), has been explored using dynamic DSC curves and AKTS kinetic software. This research provides insights into the thermal decomposition and stability of such compounds, which is crucial for their application in various engineering and materials science fields (Cong & Cheng, 2021).

Chemical Synthesis and Characterization

The synthesis and characterization of tritium-labeled N-substituted benzamides, which share structural similarities with N-(3-Amino-4-chlorophenyl)-4-methylbenzamide, have been reported. These studies are fundamental in advancing the understanding of chemical reactions and properties of benzamide derivatives, contributing to the broader field of organic chemistry and drug development (Hong et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-2-4-10(5-3-9)14(18)17-11-6-7-12(15)13(16)8-11/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEZLDNFHQCPMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-chlorophenyl)-4-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate](/img/structure/B1340258.png)

![1-(4-Amino-phenyl)-5-benzo[1,3]dioxol-5-YL-1H-pyrazole-3-carboxylic acid](/img/structure/B1340266.png)

![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1340284.png)

![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)